molecular formula C19H35NO B564246 trans-Hydroxy Perhexiline(Mixture of Diastereomers) CAS No. 917877-74-8

trans-Hydroxy Perhexiline(Mixture of Diastereomers)

Cat. No. B564246
CAS RN: 917877-74-8
M. Wt: 293.495
InChI Key: DZFRYNPJLZCKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Hydroxy Perhexiline (THP) is a mixture of diastereomers . It is an organic compound with multiple stereoisomers . It is derived from perhexiline, a drug used in the treatment of angina pectoris and other heart conditions . The molecular formula of trans-Hydroxy Perhexiline is C19H35NO and its molecular weight is 293.49 .


Molecular Structure Analysis

The molecular structure of trans-Hydroxy Perhexiline can be represented by the SMILES notation: O[C@@H]1CCC@HC(CC2CCCCN2)C3CCCCC3 . The InChI representation is InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16-,17?,18-,19? . The IUPAC name is 4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol .

Scientific Research Applications

Pharmaceutical Toxicology Reference Standards

trans-Hydroxy Perhexiline is available as a reference standard for pharmaceutical toxicology, ensuring the safety and efficacy of pharmaceutical products by providing a benchmark for substance identification and quality control .

Molecular Dynamics and Signaling Pathways

This compound is used in research to study molecular dynamics and signaling pathways, contributing to the understanding of complex biological processes and the development of new therapeutic strategies .

Synthetic Methodologies

It plays a role in the development of new synthetic methodologies for producing stereochemically complex molecules, which is crucial for advancing scientific understanding and creating new compounds with potential therapeutic applications .

Anti-Cancer Therapeutic Agent

Perhexiline, from which trans-Hydroxy Perhexiline is derived, has been identified as a potential therapeutic agent for T-cell acute lymphoblastic leukemia (T-ALL) due to its ability to downregulate HES1 expression in vitro, offering a new avenue for cancer treatment .

Metabolic Targeting in Cancer Therapy

The compound has significance in targeting altered fatty acid metabolites in cancer therapy, providing insights into the metabolic dependencies of cancer cells and offering a potential strategy for therapeutic intervention .

Repurposing as an Anti-Cancer Agent

There is ongoing research into repurposing Perhexiline as an anti-cancer agent, exploring its CPT1/2 dependent and independent mechanisms of anti-cancer activities and its potential to limit cardiotoxicity induced by other chemotherapeutics .

Antitumor Activity in Glioblastoma

Perhexiline has demonstrated FYN-mediated antitumor activity, supporting its repurposing as a cancer therapy. Its ability to cross the blood–brain barrier makes it a promising agent to be tested in glioblastoma .

Anti-Tumour Effects in Colorectal Cancer

The antianginal drug Perhexiline has been reported to have anti-tumour effects both in vitro and in vivo against colorectal cancer (CRC), suggesting another potential application in cancer treatment .

Mechanism of Action

Target of Action

Trans-Hydroxy Perhexiline primarily targets the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT-1) and carnitine palmitoyltransferase 2 (CPT-2) . These enzymes play a critical role in fatty acid metabolism, which is essential for energy production in cells .

Mode of Action

Trans-Hydroxy Perhexiline acts by binding to CPT-1 and CPT-2, inhibiting their function . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates . As a result, there is an increase in glucose and lactate utilization .

Biochemical Pathways

The shift in substrate utilization affects the biochemical pathways of energy production in cells. By inhibiting CPT-1 and CPT-2, Trans-Hydroxy Perhexiline reduces fatty acid β-oxidation (FAO), a key pathway in energy production . This shift towards glucose and lactate utilization influences cancer cell proliferation, metastasis, stemness, survival, and drug resistance .

Pharmacokinetics

Trans-Hydroxy Perhexiline displays nonlinear pharmacokinetics and is influenced by genetic polymorphism . It undergoes hepatic metabolism catalyzed by CYP2D6 to form mono-hydroxy metabolites, which can further be metabolized to di-hydroxy metabolites or glucuronide conjugates . The cis-OH-perhexiline/perhexiline concentration ratio may be useful for optimizing individual patient treatment .

Result of Action

The molecular and cellular effects of Trans-Hydroxy Perhexiline’s action are significant. It increases glucose metabolism at the expense of free-fatty-acid metabolism, enhancing oxygen efficiency during myocardial ischemia . It also potentiates platelet responsiveness to nitric oxide . In cancer cells, it has been shown to inhibit growth and induce cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of Trans-Hydroxy Perhexiline can be influenced by environmental factors. For instance, due to its nonlinear pharmacokinetics and the influence of genetic polymorphism, the clinical use of perhexiline must be accompanied by regular therapeutic drug monitoring . This enables phenotyping of the patient along with careful titration of dose to maximize therapeutic benefits and minimize the risk of adverse events .

properties

IUPAC Name

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRYNPJLZCKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198137
Record name trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917877-74-8
Record name trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.